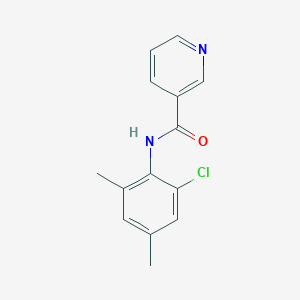

N-(2-chloro-4,6-dimethylphenyl)nicotinamide

Description

N-(2-Chloro-4,6-dimethylphenyl)nicotinamide is a nicotinamide derivative characterized by a pyridinecarboxamide core linked to a 2-chloro-4,6-dimethylphenyl group. This compound is synthesized through a multi-step process involving the conversion of 2-chloro-4,6-dimethylnicotinic acid to its acyl chloride intermediate using thionyl chloride, followed by coupling with an appropriate aniline derivative (e.g., 2-chloro-4,6-dimethylaniline) to form the amide bond .

Properties

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-6-10(2)13(12(15)7-9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIGAGUOUCZMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4,6-dimethylphenyl)nicotinamide typically involves the reaction of 2-chloro-4,6-dimethylaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization.

Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for a more efficient and consistent production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: N-(2-chloro-4,6-dimethylphenyl)nicotinamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Scientific Research Applications

Chemistry: N-(2-chloro-4,6-dimethylphenyl)nicotinamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of nicotinamide derivatives on cellular processes. It is particularly useful in investigating the role of nicotinamide in DNA repair and cellular metabolism.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is being explored for its potential as an anti-inflammatory agent and its ability to modulate various biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)nicotinamide involves its interaction with specific molecular targets in the cell. It is believed to exert its effects by modulating the activity of enzymes involved in nicotinamide metabolism. The compound may also interact with DNA repair enzymes, enhancing the repair of damaged DNA and promoting cell survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide derivatives with substituted phenyl groups exhibit diverse properties depending on the nature and position of substituents. Below is a detailed comparison of N-(2-chloro-4,6-dimethylphenyl)nicotinamide with two closely related compounds: 2-chloro-N-[4-(diethylamino)phenyl]nicotinamide and 2-chloro-N-(2,4-dimethoxyphenyl)nicotinamide.

Structural and Electronic Differences

This compound :

- Substituents: 2-chloro, 4-methyl, 6-methyl on the phenyl ring.

- Electronic effects: The chloro group (electron-withdrawing) and methyl groups (electron-donating) create a mixed electronic environment.

- Steric hindrance: High due to three substituents in proximity (2, 4, and 6 positions).

- 2-Chloro-N-[4-(diethylamino)phenyl]nicotinamide : Substituent: 4-diethylamino group (strong electron-donating). Electronic effects: The diethylamino group enhances solubility in polar solvents and may increase basicity. Steric hindrance: Moderate, with a bulky substituent at the 4-position.

- 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide : Substituents: 2-chloro, 2-methoxy, 4-methoxy. Steric hindrance: Lower compared to the dimethylphenyl analog due to linear methoxy groups.

Physicochemical Properties

Implications of Structural Variations

- Solubility: Methoxy and diethylamino groups enhance polarity and solubility in organic solvents, whereas methyl groups may reduce it.

- Reactivity : Steric hindrance in the target compound could slow down nucleophilic reactions at the phenyl ring.

- Potential Applications: While specific biological data are unavailable in the provided evidence, nicotinamide derivatives are often explored as enzyme inhibitors or agrochemicals. The diethylamino analog’s basicity might suit pharmaceutical applications, while the dimethylphenyl variant’s steric bulk could be advantageous in material science .

Biological Activity

N-(2-chloro-4,6-dimethylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring and a nicotinamide moiety, which are critical for its biological interactions. The structure can be represented as follows:

This compound has shown promise in various biological assays, particularly in the fields of anti-inflammatory and anticancer research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It has been noted to modulate receptor activity, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound can affect the expression of genes associated with its biological effects, potentially leading to therapeutic outcomes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| COX-1 | Competitive | |

| COX-2 | Non-competitive |

Receptor Interaction

The compound's interaction with receptors has been evaluated in several studies. Notably, it has shown potential as an agonist for certain G-protein coupled receptors (GPCRs), which play vital roles in various physiological responses.

Anti-Inflammatory Activity

In a study assessing the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammatory markers in vitro. The compound was tested on macrophage cell lines treated with lipopolysaccharides (LPS), showing a marked decrease in nitric oxide production.

Results Summary :

- Cell Line : RAW 264.7 Macrophages

- Treatment : 50 µM concentration

- Outcome : 40% reduction in NO production compared to control .

Anticancer Potential

Another study investigated the anticancer effects of this compound on breast cancer cell lines (MDA-MB-231). The findings indicated that this compound inhibited cell proliferation with an IC50 value of 0.126 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.